Zinc (acetate dihydrate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

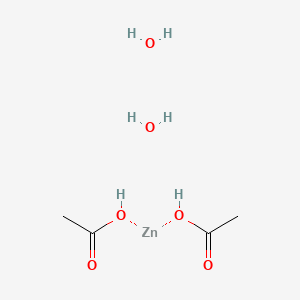

Zinc (acetate dihydrate) is a useful research compound. Its molecular formula is C4H12O6Zn and its molecular weight is 221.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Zinc (acetate dihydrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zinc (acetate dihydrate) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medical Applications

Zinc acetate dihydrate has been extensively studied for its therapeutic potential, particularly in the treatment of zinc deficiency and related health issues.

Treatment of Zinc Deficiency

Zinc acetate dihydrate is commonly prescribed to individuals suffering from hypozincemia, which can result from malnutrition, chronic diseases, or certain medical treatments. Case studies indicate that it effectively raises serum zinc levels in patients post-transplantation and in those with chronic illnesses .

- Case Study: A 65-year-old woman developed gastric mucosal alterations after taking zinc acetate dihydrate tablets for hypozincemia following umbilical cord blood transplantation. Endoscopic examinations revealed mucosal redness and ulcers, suggesting a need for careful monitoring of gastrointestinal side effects when administering this compound .

Common Cold Treatment

Research has demonstrated that zinc acetate lozenges can significantly reduce the duration of common cold symptoms. A meta-analysis showed that lozenges containing zinc acetate shortened the duration of colds by approximately 40% compared to placebo groups .

- Clinical Findings:

- Nasal discharge reduced by 34%

- Nasal congestion decreased by 37%

- Sore throat symptoms improved by 18%

These effects are attributed to the local availability of zinc ions in the pharyngeal region .

Material Science Applications

Zinc acetate dihydrate serves as a precursor for synthesizing zinc oxide nanoparticles and thin films, which have numerous applications in electronics and sensors.

Synthesis of Zinc Oxide Nanoparticles

Zinc oxide nanoparticles synthesized from zinc acetate dihydrate exhibit significant antibacterial properties and are used in various biomedical applications. The synthesis process often involves sol-gel techniques or thermal decomposition methods .

- Data Table: Synthesis Methods and Properties

| Synthesis Method | Properties Observed |

|---|---|

| Sol-gel technique | Uniform particle distribution |

| Thermal decomposition | High crystallinity |

| Chemical vapor deposition | Enhanced electronic properties |

Thin Film Transistors

Zinc acetate dihydrate is also utilized in the fabrication of thin film transistors (TFTs). Studies indicate that TFTs made from zinc oxide derived from this compound show improved electron mobility and stability compared to those made from other precursors .

- Performance Metrics:

- Electron mobility: Up to 24cm2/V⋅s

- Crystalline domain size: Greater than 30nm

Food Technology Applications

In food technology, zinc acetate dihydrate is recognized for its role as a flavor enhancer and preservative.

Flavor Enhancement

The European Food Safety Authority has evaluated zinc acetate as a flavor enhancer in chewing gum products, noting its safety at concentrations up to 1mg per product . This application highlights its potential utility in improving sensory attributes in food products.

Q & A

Basic Research Questions

Q. How can high-purity zinc acetate dihydrate be synthesized in the laboratory?

Zinc acetate dihydrate is synthesized by reacting zinc metal or zinc oxide with acetic acid under controlled conditions. For example:

- Reacting zinc metal: 2CH3COOH+Zn→Zn(CH3COO)2+H2.

- Reacting zinc oxide: 2CH3COOH+ZnO→Zn(CH3COO)2+H2O. After dissolution, the solution is concentrated and cooled to crystallize the dihydrate form. Impurities can be removed via recrystallization with organic solvents (e.g., ethanol) or drying under vacuum using a Dean-Stark apparatus for anhydrous forms .

Q. What standardized methods exist for preparing zinc acetate solutions in analytical chemistry?

Zinc acetate solutions (e.g., 0.02–0.05 mol/L) are prepared by dissolving the dihydrate in water with dilute acetic acid to prevent hydrolysis. Standardization involves titration with EDTA:

- Add ammonia-ammonium chloride buffer (pH 10.7) and Eriochrome Black T indicator.

- Titrate until the endpoint (color change from blue to blue-purple). Molarity is calculated based on EDTA volume and stoichiometry .

Q. What are the solubility properties of zinc acetate dihydrate in common solvents?

Zinc acetate dihydrate is highly water-soluble (43 g/100 mL at 20°C). It is also soluble in ethanol (0.495 g/cm³ at 25°C) and acetic acid (0.294 g/cm³ at 25°C). Solubility in organic solvents like toluene is limited, making ethanol a preferred medium for recrystallization .

Advanced Research Questions

Q. How can zinc acetate dihydrate be used to synthesize ZnO nanoparticles with controlled morphology?

Zinc acetate dihydrate is a common precursor for ZnO nanoparticles. Methods include:

- Sol-gel synthesis : Dissolve zinc acetate in methanol, add n-propyl amine as a stabilizing agent, and hydrolyze under reflux .

- Hydrothermal growth : Use KOH as a precipitating agent to form ZnO nanorods on substrates (e.g., fabrics) .

- Optimization : Box-Behnken experimental design can optimize variables like precursor concentration (0.15–0.3 M), pH, and reaction time to control nanoparticle size and yield .

Q. What thermal decomposition pathways are observed for zinc acetate dihydrate?

Thermal analysis (TG/DTG) reveals two stages:

- Dehydration : Loss of two water molecules at ~100°C.

- Decomposition : Anhydrous zinc acetate decomposes at 237°C, forming ZnO, CO₂, and acetone. Kinetic studies using non-isothermal methods (e.g., Kissinger analysis) can determine activation energies .

Q. How does zinc acetate dihydrate function as a catalyst in esterification or polymerization reactions?

In esterification (e.g., dimethyl carbonate synthesis), anhydrous zinc acetate (prepared by dehydrating the dihydrate at 110°C) acts as a Lewis acid catalyst. It facilitates nucleophilic attack by activating carbonyl groups. Catalyst loading (1–5 wt%) and reaction temperature (60–120°C) significantly impact conversion rates .

Q. What advanced characterization techniques are critical for studying zinc acetate dihydrate in materials science?

- Spectroscopy : FTIR identifies acetate ligand vibrations (e.g., ν(COO⁻) at ~1540 cm⁻¹) .

- Thermal Analysis : TGA/DSC quantifies dehydration and decomposition energetics .

- X-ray Diffraction : Confirms crystallinity and phase purity (monoclinic structure for dihydrate) .

Q. How can zinc acetate dihydrate be integrated into biocompatible materials or drug delivery systems?

Zinc acetate-derived ZnO nanoparticles exhibit antimicrobial properties. For drug delivery:

- Synthesize ZnO-PEG composites using zinc acetate and polyethylene glycol.

- Evaluate cytotoxicity via MTT assays and loading efficiency for drugs like doxorubicin .

Methodological Notes

Properties

Molecular Formula |

C4H12O6Zn |

|---|---|

Molecular Weight |

221.5 g/mol |

IUPAC Name |

acetic acid;zinc;dihydrate |

InChI |

InChI=1S/2C2H4O2.2H2O.Zn/c2*1-2(3)4;;;/h2*1H3,(H,3,4);2*1H2; |

InChI Key |

XOPBGQMRHYOLQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.O.O.[Zn] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.